molecular formula C11H11N3O B7554308 N-[4-(1H-imidazol-2-yl)phenyl]acetamide

N-[4-(1H-imidazol-2-yl)phenyl]acetamide

Cat. No.: B7554308
M. Wt: 201.22 g/mol
InChI Key: XUGRSJLNNZNGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-Imidazol-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative featuring an imidazole ring directly attached to a phenyl group, which is further substituted with an acetamide moiety. The structural flexibility of the acetamide group allows for diverse chemical modifications, making it a scaffold for drug discovery.

Properties

IUPAC Name

N-[4-(1H-imidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)14-10-4-2-9(3-5-10)11-12-6-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRSJLNNZNGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Initial Challenges

The synthesis begins with the cyclization of acetylguanidine (4) and α-bromoacetophenone (3) in dimethylformamide (DMF) to form N-(4-phenyl-1H-imidazol-2-yl)acetamide (5). This step initially faced challenges due to exothermic side reactions producing imidazo[1,2-a]imidazole (7) as a major by-product. Early attempts using guanidine hydrochloride or unprotected guanidine resulted in yields below 5%, attributed to competing nucleophilic pathways.

Optimization of Reaction Conditions

Key parameters were systematically optimized (Table 1):

  • Solvent and Temperature : DMF at 15–30°C minimized side reactions while maintaining solubility.

  • Addition Rate : Slow, dropwise addition of α-bromoacetophenone reduced exothermicity, increasing the yield of 5 to 50.4%.

  • Stoichiometry : A 2:1 molar ratio of acetylguanidine to α-bromoacetophenone suppressed by-product formation.

Table 1: Optimization of Cyclization Conditions for Compound 5

Entry3 (equiv)4 (equiv)Solvent (mL)Temp (°C)Yield (%)
61.02.0DMF (400)15–2550.4
91.02.0DMF (200)15–2568.8

Reducing DMF volume enhanced product precipitation, simplifying isolation via filtration. The final protocol achieved 60% yield at 100 g scale with 98.7% purity (HPLC).

Hydrolysis of N-(4-Phenyl-1H-Imidazol-2-yl)Acetamide

Acidic Hydrolysis to 4-Phenyl-1H-Imidazol-2-Amine

Compound 5 undergoes hydrolysis in 6 M HCl at 80°C for 3 h, cleaving the acetamide group to yield 4-phenyl-1H-imidazol-2-amine (6). The reaction proceeds via protonation of the acetamide carbonyl, followed by nucleophilic attack by water.

Scalability and Purification

At scale, 200 g of 5 in 3.3 L HCl yielded 158 g (96%) of 6 after neutralization with NaOH and extraction with ethyl acetate. The product exhibited a melting point of 164–165°C and ESI-MS m/z 160.0 [M + H]⁺, consistent with literature.

Methylation of 4-Phenyl-1H-Imidazol-2-Amine

Selective N-Methylation Using Sodium Hydride

The final step involves methylation of 6 with iodomethane (CH₃I) in DMF at –10°C, using sodium hydride (NaH) as a base. NaH deprotonates the imidazole ring, enabling nucleophilic attack on CH₃I.

Optimization of Methylation Parameters

  • Base Selection : NaH outperformed K₂CO₃ and NaOH, achieving 47.5% yield.

  • Stoichiometry : A 1.25:1 ratio of CH₃I to 6 balanced reactivity and safety.

  • Temperature Control : Maintaining –10°C prevented overalkylation and by-product formation.

Table 2: Methylation Conditions for Compound 1

EntryBaseCH₃I (equiv)Temp (°C)Yield (%)
4NaH1.25–1047.5
5K₂CO₃1.252512.3

Identification and Characterization of By-Products

Imidazo[1,2-a]Imidazole (7) Formation

During cyclization, the reaction of one acetylguanidine (4) with two α-bromoacetophenone (3) molecules yielded 7 (C₁₉H₁₅N₃O). Structural confirmation via ¹H NMR (δ 10.20 ppm, NH) and ESI-MS (m/z 320.1 [M + H]⁺) highlighted a fused imidazole system.

By-Product Mitigation Strategies

  • Controlled Addition : Slower addition of 3 reduced 7 formation from 11.2% to <5%.

  • Solvent Polarity : Lower DMF volumes favored precipitation of 5 over 7.

Analytical Validation and Process Controls

Spectroscopic Characterization

  • NMR : Compound 5 showed singlet peaks at δ 11.61 ppm (imidazole NH) and δ 2.07 ppm (CH₃).

  • HPLC : Purity >98% confirmed for all intermediates.

Scale-Up Considerations

  • Exothermicity Management : Semi-batch addition of 3 prevented thermal runaway.

  • Crystallization : Ethanol recrystallization of 1 enhanced purity to >99% .

Chemical Reactions Analysis

Types of Reactions: N-[4-(1H-imidazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of oxo-imidazole derivatives.

    Reduction: Reduction reactions can target the acetamide moiety or the imidazole ring, depending on the reagents used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(1H-imidazol-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The biological and physicochemical properties of acetamide derivatives depend heavily on substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
N-[4-(1H-Imidazol-2-yl)phenyl]acetamide Imidazole-phenyl-acetamide None (parent compound) Under investigation N/A Target
3‑(2‑(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide-phenyl Thioether, dinitrophenyl Antimicrobial, anticancer 70–85%
N-(4-(4-Morpholinophenyl)-1H-imidazol-2-yl)acetamide (47) Imidazole-phenyl-acetamide Morpholinophenyl IMPDH inhibition 83%
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-phenyl-acetamide Dichlorophenyl, thiazole Antibacterial (penicillin-like) 75–80%
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole-acetamide Fluorobenzyl, nitroimidazole Radiopharmaceutical potential ~70%
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzimidazole-thioacetamide Thioether, fluorophenyl Antifungal, antibacterial 65–75%
Key Observations:
  • Imidazole vs. Benzimidazole : Analogues with benzimidazole cores (e.g., W1 and ) exhibit enhanced antimicrobial activity due to increased aromaticity and planarity, which improve DNA intercalation .
  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., nitro in ) or halogen atoms (e.g., fluorine in ) enhances bioavailability and target binding . Morpholine-substituted derivatives (e.g., Compound 47) show improved solubility and enzyme inhibition (e.g., IMPDH) .
  • Thioether Linkages: Thioacetamide derivatives (e.g., W1, ) demonstrate higher antimicrobial potency compared to non-sulfur analogues, likely due to enhanced membrane permeability .
Antimicrobial Activity:
  • W1 : Exhibits broad-spectrum activity against E. coli and S. aureus (MIC: 2–4 µg/mL), attributed to the dinitrophenyl group’s electron-deficient nature, which disrupts bacterial cell walls .
  • (Fluorophenyl-thioacetamide): Shows antifungal activity against C. albicans (MIC: 8 µg/mL), outperforming non-fluorinated analogues .
  • Azolylaminoacetamidopyrimidines (): Nitro-substituted derivatives (e.g., 9c, 10c) display superior activity against B. subtilis and A. niger compared to Chloramphenicol and Ketoconazole, respectively .
Anticancer Potential:
  • W1 : Inhibits breast cancer cell proliferation (MCF-7, IC₅₀: 12 µM) by inducing apoptosis via caspase-3 activation .
  • N-Morpholinophenyl Derivatives (Compound 47): Target IMPDH, a key enzyme in nucleotide biosynthesis, with IC₅₀ values <10 µM .

Q & A

Q. What are the optimal synthetic routes for N-[4-(1H-imidazol-2-yl)phenyl]acetamide, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves sequential functionalization of the phenyl and imidazole rings. Key steps include:

  • Imidazole ring formation : Cyclization of precursors like glyoxal derivatives with ammonia under acidic conditions .
  • Acetamide coupling : Reaction of 4-(1H-imidazol-2-yl)aniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., NaOH) .
  • Critical parameters : Temperature (60–80°C), pH (neutral to slightly basic), and solvent choice (DMF or THF). Purity is monitored via HPLC (>95% threshold) and NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR (¹H and ¹³C) : Assign peaks for imidazole protons (δ 7.1–7.3 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Use a C18 column with acetonitrile/water mobile phase (gradient elution) to assess purity .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Target selection : Prioritize receptors with imidazole-binding pockets (e.g., histamine H₃ receptor) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite. Validate with experimental binding assays (SPR or ITC) .
  • Key findings : The imidazole nitrogen and acetamide carbonyl form hydrogen bonds with active-site residues (e.g., Asp114 in kinases) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or nitro-substituted analogs) to isolate pharmacophores .

Q. How do substituent modifications on the phenyl or imidazole rings alter reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂ at para position): Increase electrophilicity, enhancing kinase inhibition but reducing solubility .
  • Bulkier groups (e.g., benzyl or cyclopentyl): Improve binding affinity via hydrophobic interactions but may hinder cellular uptake .
  • Synthetic validation : Optimize Suzuki-Miyaura coupling for aryl substitutions .

Q. What mechanistic insights explain its role in catalytic or coordination chemistry?

  • Ligand behavior : The imidazole nitrogen coordinates with transition metals (e.g., Cu²⁺ or Zn²⁺), forming stable complexes characterized by UV-Vis and EPR .
  • Catalytic applications : Assess redox activity in oxidation reactions (e.g., alcohol to ketone) using H₂O₂ as an oxidant .

Q. How can stability studies (e.g., pH, temperature) inform formulation for in vivo studies?

  • pH stability : The compound degrades rapidly under acidic conditions (pH < 3), necessitating enteric coatings for oral delivery .
  • Thermal stability : Decomposition above 150°C (TGA data) requires storage at 4°C in inert atmospheres .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Strain specificity : Activity against S. aureus but not E. coli due to differences in cell wall permeability .
  • Biofilm vs. planktonic cells : Biofilm-embedded bacteria show 10–100x higher resistance .

Q. How can discrepancies in cytotoxicity data between 2D and 3D cell models be addressed?

  • 3D spheroid assays : Better mimic tumor microenvironments; compare IC₅₀ values with 2D monolayers .
  • Penetration studies : Use fluorescently labeled derivatives to quantify uptake in spheroids .

Methodological Recommendations

  • Synthetic reproducibility : Document exact stoichiometry and solvent drying protocols .
  • Data validation : Cross-reference NMR with single-crystal X-ray structures where possible .
  • Bioactivity confirmation : Use orthogonal assays (e.g., Western blotting alongside enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.